molecular formula C24H32N4O4 B11107996 3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]

3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]

Cat. No.: B11107996
M. Wt: 440.5 g/mol
InChI Key: KGPRHCPCQWQEFW-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is a complex organic compound with a molecular formula of C22H29N5O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate is then further reacted with other reagents to introduce the piperazine ring and additional functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

3-[4-[3-(2-methoxyanilino)-3-oxopropyl]piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C24H32N4O4/c1-31-21-9-5-3-7-19(21)25-23(29)11-13-27-15-17-28(18-16-27)14-12-24(30)26-20-8-4-6-10-22(20)32-2/h3-10H,11-18H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

KGPRHCPCQWQEFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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